molecular formula C20H21N3O6 B3570870 methyl 3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-5-nitrobenzoate

methyl 3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-5-nitrobenzoate

Cat. No. B3570870
M. Wt: 399.4 g/mol
InChI Key: MVKXRBMTBWLGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-5-nitrobenzoate, also known as MNBN, is a chemical compound that has been widely studied for its potential applications in scientific research. MNBN is a nitrobenzoyl derivative of piperazine, and it has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of methyl 3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-5-nitrobenzoate is not fully understood, but it is believed to act on the GABAergic system in the brain. It has been suggested that methyl 3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-5-nitrobenzoate may enhance the activity of GABA receptors, which are involved in the regulation of neuronal excitability. This may explain its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
Studies have shown that methyl 3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-5-nitrobenzoate exhibits a range of biochemical and physiological effects. It has been found to have anticonvulsant, analgesic, and anxiolytic effects, as well as the ability to protect against neuronal damage. methyl 3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-5-nitrobenzoate has also been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-5-nitrobenzoate in lab experiments is its well-established synthesis method. This makes it easy to obtain and use in studies. methyl 3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-5-nitrobenzoate has also been found to exhibit a range of biological activities, which makes it a versatile compound for research. However, one of the limitations of using methyl 3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-5-nitrobenzoate is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its effects.

Future Directions

There are many potential future directions for research on methyl 3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-5-nitrobenzoate. One area of interest is its potential as a neuroprotective agent. Further studies could investigate its ability to protect against neuronal damage in a range of neurological conditions. methyl 3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-5-nitrobenzoate could also be studied in combination with other compounds to determine if it has synergistic effects. Additionally, studies could investigate the potential of methyl 3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-5-nitrobenzoate for the treatment of other conditions, such as anxiety disorders and chronic pain.

Scientific Research Applications

Methyl 3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-5-nitrobenzoate has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit a range of biological activities, including anticonvulsant, analgesic, and anxiolytic effects. methyl 3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-5-nitrobenzoate has also been investigated for its potential as a neuroprotective agent, with studies suggesting that it may have the ability to protect against neuronal damage.

properties

IUPAC Name

methyl 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6/c1-28-18-6-4-3-5-17(18)21-7-9-22(10-8-21)19(24)14-11-15(20(25)29-2)13-16(12-14)23(26)27/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKXRBMTBWLGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-5-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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